![molecular formula C13H14ClN3O3S2 B10969977 2-{[(4-chlorophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10969977.png)
2-{[(4-chlorophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chlorobenzenesulfonamido group attached to a thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and thiourea under acidic conditions.
Introduction of the Chlorobenzenesulfonamido Group: The chlorobenzenesulfonamido group is introduced via a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group, which can be achieved through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The chlorobenzenesulfonamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Triethylamine, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
2-(4-CHLOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use as a drug candidate due to its sulfonamide structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid: Another sulfonamide compound with similar antimicrobial properties.
5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid: Shares structural similarities and potential biological activities.
Uniqueness
2-(4-CHLOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of a thiazole ring and a chlorobenzenesulfonamido group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides.
Properties
Molecular Formula |
C13H14ClN3O3S2 |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H14ClN3O3S2/c1-8-11(12(18)17(2)3)21-13(15-8)16-22(19,20)10-6-4-9(14)5-7-10/h4-7H,1-3H3,(H,15,16) |
InChI Key |
UAWXEXFSDCMCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



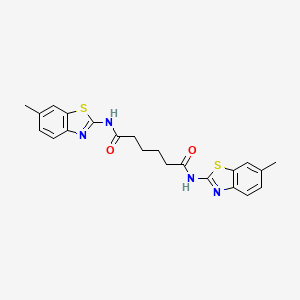
![2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969911.png)
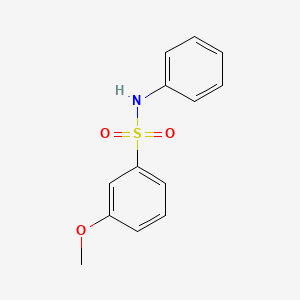
![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazole](/img/structure/B10969921.png)
![3-cyclohexyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10969925.png)
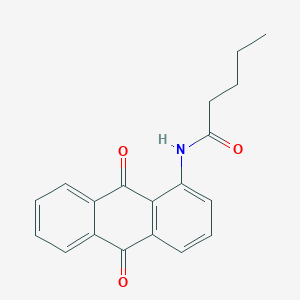
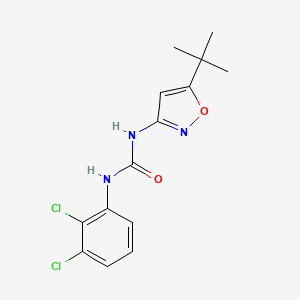
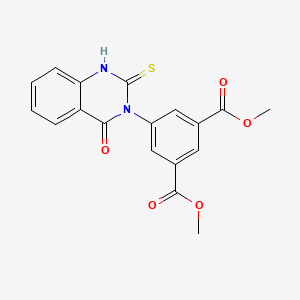
![5-[3-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B10969942.png)
![(4-Phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B10969948.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10969950.png)
![N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide](/img/structure/B10969964.png)
![2,4-Difluorophenyl (8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether](/img/structure/B10969965.png)
